Ethyl 1-amino-2-vinylcyclopropanecarboxylate
CAS No.: 787548-29-2
Cat. No.: VC2090079
Molecular Formula: C8H13NO2
Molecular Weight: 155.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 787548-29-2 |
|---|---|
| Molecular Formula | C8H13NO2 |
| Molecular Weight | 155.19 g/mol |
| IUPAC Name | ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3 |
| Standard InChI Key | NBJXCTLFPNBZSG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1(CC1C=C)N |
| Canonical SMILES | CCOC(=O)C1(CC1C=C)N |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Identification
Ethyl 1-amino-2-vinylcyclopropanecarboxylate is a cyclopropane derivative with an amino group and a vinyl substituent. This compound exists in several isomeric forms, with the (1R,2S) configuration being particularly significant for pharmaceutical applications . The compound is identified through various registry numbers and synonyms in chemical databases.
Table 1: Identification Parameters of Ethyl 1-amino-2-vinylcyclopropanecarboxylate
| Parameter | Free Base | Hydrochloride Salt |
|---|---|---|
| CAS Number | 787548-29-2 | 681807-60-3 |
| Molecular Formula | C₈H₁₃NO₂ | C₈H₁₃NO₂·HCl |
| Molecular Weight | 155.194 g/mol | 191.65 g/mol |
| IUPAC Name | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate | Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate hydrochloride |
| (1R,2S) Isomer CAS | 213316-32-6 | - |
The compound features a cyclopropane ring with a carboxylic ester group (ethyl ester) at the 1-position and a vinyl (ethenyl) group at the 2-position . The amino group at the 1-position is key to its pharmaceutical activity and synthetic utility.
Physical and Chemical Properties
The physical and chemical properties of Ethyl 1-amino-2-vinylcyclopropanecarboxylate are crucial for its handling, storage, and synthetic applications. Research has established several important parameters that characterize this compound.
Table 2: Physical and Chemical Properties
The compound exhibits typical reactivity patterns of amino esters, with the amino group serving as a potential nucleophile and the ester group as an electrophilic center .
Stereochemistry and Structural Significance
Stereoisomers and Configurational Analysis
Ethyl 1-amino-2-vinylcyclopropanecarboxylate possesses two stereocenters, resulting in potential stereoisomers. The (1R,2S) configuration has particular significance in pharmaceutical applications . This stereochemical specificity is critical for bioactivity in medicinal applications, especially in anti-viral compounds.
The cyclopropane ring creates a rigid framework that positions the functional groups in specific spatial orientations, contributing to the compound's biological activity when incorporated into larger pharmaceutical structures .
Structural Relationships
The compound serves as a key structural component in certain pharmaceutical agents, where the rigid cyclopropane framework provides conformational constraints that enhance binding to specific biological targets . The vinyl group offers potential for further derivatization through various addition reactions, making this compound versatile in synthetic applications.
Synthesis Methodologies
Enzymatic Desymmetrization Approach
A significant advancement in the synthesis of this compound involves enzymatic desymmetrization of a malonate diester derivative. This approach represents an elegant solution to the stereoselective synthesis challenge.
The synthetic pathway proceeds through key intermediates including 2-vinylcyclopropane-1,1-dicarboxylate diethyl ester (VCPDE) and (1S,2S)-1-(ethoxycarbonyl)-2-vinylcyclopropanecarboxylic acid (VCPME) . The p-nitrobenzyl esterase from Bacillus subtilis NBRC3027 (PNBE3027) has shown high enantioselectivity in this transformation, achieving more than 90% enantiomeric excess (e.e.) .
Table 3: Enzymatic Desymmetrization Performance
| Enzyme | Substrate | Product | Enantioselectivity | Reference |
|---|---|---|---|---|
| PNBE3027 (wild type) | VCPDE | (1S,2S)-VCPME | >90% e.e. | |
| PNBE3027 (optimized mutant) | VCPDE | (1S,2S)-VCPME | 98.9% e.e. |
Enzyme Engineering for Improved Selectivity
Researchers have successfully enhanced the stereoselectivity of the enzymatic process through rational protein engineering. Based on homology modeling of PNBE3027, a library of mutants with substitutions at L70, L270, L273, and L313 in the substrate-binding pocket was created .
The best-performing variant, harboring L70D, L270Q, L273R, and L313M mutations, produced (1S,2S)-VCPME with 98.9% enantiomeric excess . This remarkable improvement in enantioselectivity demonstrates the power of enzyme engineering in addressing synthetic challenges.
The optimized enzymatic process has been successfully scaled up to preparative scale, offering a practical route for industrial production of this important pharmaceutical intermediate .
Pharmaceutical Applications
Role in Anti-Hepatitis C Virus Drug Development
Ethyl 1-amino-2-vinylcyclopropanecarboxylate, particularly in its (1R,2S) configuration, serves as a key intermediate in the synthesis of anti-hepatitis C virus (HCV) drugs . This application highlights the compound's critical role in addressing significant public health challenges.
The compound's structural features, including the rigid cyclopropane core and functional groups in specific spatial orientations, contribute to its utility in pharmaceutical development. These characteristics enable the resulting drugs to interact effectively with viral targets .
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